molecular formula C21H20N4O3 B14341236 Ethyl 4-[[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-2-propyn-1-ylamino]benzoate CAS No. 101248-37-7

Ethyl 4-[[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-2-propyn-1-ylamino]benzoate

Cat. No.: B14341236
CAS No.: 101248-37-7
M. Wt: 376.4 g/mol
InChI Key: XUCCDPKPLJSMHZ-UHFFFAOYSA-N
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Description

Ethyl 4-[[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-2-propyn-1-ylamino]benzoate is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-2-propyn-1-ylamino]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid with formamide under reflux conditions to yield 2-aminobenzamide. This intermediate is then cyclized with formic acid to form the quinazoline ring.

    Introduction of the Propynyl Group: The propynyl group can be introduced by reacting the quinazoline derivative with propargyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Benzoate Ester: The final step involves the esterification of the quinazoline derivative with ethyl 4-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-2-propyn-1-ylamino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and ester functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-[[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-2-propyn-1-ylamino]benzoate has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: It is used in studies to understand the biological pathways and molecular targets involved in various diseases.

    Chemical Biology: The compound serves as a tool to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-[[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-2-propyn-1-ylamino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to the disruption of biological pathways that are essential for the survival and proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]benzoate
  • Methyl 4-[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]benzoate
  • Ethyl 4-[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]benzoate

Uniqueness

Ethyl 4-[[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-2-propyn-1-ylamino]benzoate is unique due to the presence of the propynyl group, which can enhance its biological activity and selectivity. This structural feature distinguishes it from other similar compounds and may contribute to its potential as a therapeutic agent.

Properties

CAS No.

101248-37-7

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

ethyl 4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoate

InChI

InChI=1S/C21H20N4O3/c1-3-11-25(16-8-6-15(7-9-16)20(27)28-4-2)13-14-5-10-18-17(12-14)19(26)24-21(22)23-18/h1,5-10,12H,4,11,13H2,2H3,(H3,22,23,24,26)

InChI Key

XUCCDPKPLJSMHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(CC#C)CC2=CC3=C(C=C2)N=C(NC3=O)N

Origin of Product

United States

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